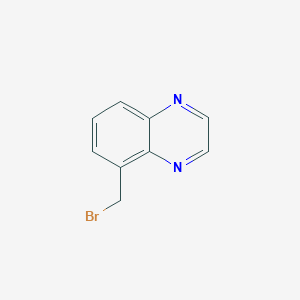

5-(Bromomethyl)quinoxaline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(bromomethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAVQZSQIBPEJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436157 | |

| Record name | 5-(bromomethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131454-80-3 | |

| Record name | 5-(bromomethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromomethyl Quinoxaline

Strategies for the Construction of the Quinoxaline (B1680401) Core

The quinoxaline scaffold, a fused system of benzene (B151609) and pyrazine (B50134) rings, is a foundational structure in many biologically active compounds. mtieat.org Its synthesis has been a subject of extensive research, leading to a variety of effective methods.

Condensation Reactions of o-Phenylenediamines with Dicarbonyl Compounds

The most classical and widely utilized method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. mdpi.comencyclopedia.pub This reaction, first reported by Körner and Hinsberg in 1884, forms the pyrazine ring of the quinoxaline system. mdpi.comnih.gov The process is generally straightforward but can require elevated temperatures and acidic catalysts. mdpi.comijirt.org Surrogates for 1,2-dicarbonyl compounds, such as α-haloketones, α-hydroxyketones, and epoxides, can also be employed. mtieat.orgnih.gov

The reaction involves the condensation of substituted 1,2-phenylenediamine with a 1,2-dicarbonyl compound, often in a solvent like ethanol (B145695) or acetic acid. mdpi.com However, these traditional methods can suffer from long reaction times and the use of toxic solvents. mdpi.com Research has shown that simply stirring the reactants in water at room temperature can also yield the desired quinoxaline products. chim.it

Table 1: Examples of Condensation Reactions for Quinoxaline Synthesis

| o-Phenylenediamine Derivative | Dicarbonyl Compound | Catalyst/Solvent | Conditions | Yield | Reference |

| o-Phenylenediamine | Benzil | Glycerol/Water | 90 °C, 4-6 min | 85-91% | encyclopedia.pubmdpi.com |

| o-Phenylenediamine | Benzil | Hexafluoroisopropanol (HFIP) | Room Temp, 1 hr | 95% | mdpi.commdpi.com |

| Substituted o-Phenylenediamines | 1,2-Diketones | Cellulose Sulfuric Acid / H₂O or EtOH | Room Temp | High | academie-sciences.fr |

| o-Phenylenediamine | Phenacyl Bromide | Pyridine/THF | Room Temp, 2 hr | Good | mdpi.com |

| o-Phenylenediamine | 1,4-Dibromo-2,3-butanedione | --- | --- | --- | sapub.org |

This table is interactive and represents selected examples.

Beirut Reaction and Modifications for Quinoxaline 1,4-Dioxides

The Beirut reaction, first described in 1965 by Haddadin and Issidorides, is a powerful method for synthesizing quinoxaline 1,4-dioxides. sbq.org.brmdpi.commdpi.com These N-oxide derivatives are important precursors and possess significant biological activity themselves. The reaction involves the cycloaddition of a benzofuroxan (B160326) (also known as benzofurazan (B1196253) oxide) with various substrates like enamines, β-dicarbonyl compounds, or enolates. sbq.org.brnih.govresearchgate.net

The general mechanism involves a nucleophilic attack followed by ring closure and dehydration to form the stable aromatic quinoxaline 1,4-dioxide system. sbq.org.br The reaction can be catalyzed by bases such as ammonia (B1221849) or triethylamine. sbq.org.brnih.gov Modifications have been developed to improve yields and accommodate a wider range of substrates, including the use of molecular sieves to facilitate reactions that might otherwise fail with standard bases. sbq.org.br

Oxidative Approaches to Quinoxaline Systems

Oxidative strategies provide an alternative route to the quinoxaline core, often starting from precursors that are subsequently cyclized and aromatized. One common approach is the oxidative cyclization of α-hydroxy ketones with o-phenylenediamines. nih.govjst.go.jp Catalytic amounts of iodine in a solvent like DMSO can facilitate this transformation at room temperature. encyclopedia.pubmdpi.com

Another method involves the aerobic oxidation of deoxybenzoins, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), to generate the 1,2-dicarbonyl intermediate in situ, which then condenses with an o-phenylenediamine in a one-pot reaction. organic-chemistry.org More recent bio-inspired methods use ortho-quinone catalysts with oxygen as the terminal oxidant to synthesize quinoxalines from primary amines under mild, metal-free conditions. organic-chemistry.orgacs.org

Table 2: Comparison of Oxidative Synthesis Methods

| Starting Materials | Catalyst/Oxidant | Key Features | Reference |

| o-Phenylenediamine, Hydroxyl Ketone | I₂ / DMSO | Metal-free, room temperature | encyclopedia.pubmdpi.com |

| Benzyl Ketones, o-Phenylenediamine | DABCO / Air | One-pot synthesis | organic-chemistry.org |

| Primary Amines, o-Aminoaniline | ortho-Quinone / O₂ | Metal-free, mild conditions | acs.org |

| N-Arylenamines, TMSN₃ | (Diacetoxyiodo)benzene | Tandem oxidative azidation/cyclization | acs.org |

This table is interactive and provides a summary of different oxidative approaches.

Modern Catalytic and Green Chemistry Approaches

In recent years, significant efforts have been directed towards developing more sustainable and efficient "green" methods for quinoxaline synthesis. mdpi.comijirt.orgbenthamdirect.com These approaches focus on using recyclable catalysts, environmentally benign solvents like water or ethanol, and energy-efficient techniques such as microwave irradiation. mdpi.comijirt.orgcu.edu.eg

A variety of catalysts have been explored, including:

Solid acid catalysts like TiO₂-Pr-SO₃H, which can give high yields in short reaction times at room temperature. mdpi.comencyclopedia.pub

Lanthanide-based catalysts such as Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), which is low-cost, water-tolerant, and highly effective. mdpi.commdpi.comnih.gov

Heteropolyoxometalates supported on alumina, which are recyclable and show high activity at room temperature. nih.gov

Cellulose sulfuric acid , a biodegradable catalyst that works efficiently in water or ethanol. academie-sciences.fr

Metal catalysts like nickel and copper have also been used for dehydrogenative coupling and cyclocondensation reactions. encyclopedia.puborganic-chemistry.org

These modern methods often offer significant advantages over classical procedures, including milder reaction conditions, shorter reaction times, higher yields, and simpler work-up procedures, aligning with the principles of green chemistry. academie-sciences.frrsc.org

Regioselective Introduction of the Bromomethyl Moiety at the Quinoxaline C-5 Position

The synthesis of the target compound, 5-(bromomethyl)quinoxaline, requires the specific introduction of a bromomethyl group at the C-5 position of the quinoxaline ring. This is typically achieved via a two-step process: synthesis of a 5-methylquinoxaline (B1213170) precursor, followed by regioselective bromination of the methyl group.

Radical Bromination of 5-Methylquinoxaline Precursors

The conversion of a methyl group to a bromomethyl group at a benzylic-type position, such as the C-5 position of quinoxaline, is commonly accomplished through a free-radical bromination reaction. commonorganicchemistry.com The reagent of choice for this transformation is N-Bromosuccinimide (NBS). numberanalytics.comwikipedia.orgnih.gov

The reaction, often called the Wohl-Ziegler reaction, is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene (B131634) under reflux or irradiation with light. commonorganicchemistry.comwikipedia.org NBS provides a low, constant concentration of bromine (Br₂) and bromine radicals (Br•) in the reaction mixture. youtube.com The bromine radical selectively abstracts a hydrogen atom from the methyl group (the benzylic position), which is the most stable radical position, leading to the formation of the desired this compound product with high regioselectivity.

Table 3: Conditions for Radical Bromination of Methyl-Heterocycles

| Substrate | Reagent | Initiator | Solvent | Conditions | Product | Reference |

| Toluene (general benzylic) | NBS | AIBN or Benzoyl Peroxide | CCl₄ | Reflux, light | Benzyl bromide | commonorganicchemistry.comwikipedia.org |

| 6-Methylquinoxaline | NBS (1.5 equiv) | Benzoyl Peroxide (0.1 equiv) | Chlorobenzene | --- | 6-(Bromomethyl)quinoxaline | |

| 5-Methylquinoxaline | NBS | Radical Initiator | Non-polar solvent | Heat/Light | This compound | Inferred |

This table is interactive and outlines typical conditions for benzylic bromination.

Reagent Selection and Reaction Conditions

The selection of reagents and the optimization of reaction conditions are paramount for the successful synthesis of this compound via radical bromination. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation due to its ability to provide a low, constant concentration of bromine, which helps to minimize side reactions. The reaction is typically initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

The choice of solvent is also crucial. Nonpolar solvents like carbon tetrachloride (CCl4), chlorobenzene, or 1,2-dichloroethane (B1671644) are often employed. The reaction is generally carried out under reflux conditions, with temperatures ranging from 80 to 105°C, to facilitate the homolytic cleavage of the initiator and propagation of the radical chain reaction.

Table 1: Reagents and Conditions for Radical Bromination of 5-Methylquinoxaline

| Parameter | Details | Source(s) |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | |

| Radical Initiator | Benzoyl peroxide (BPO), Azobisisobutyronitrile (AIBN) | |

| Solvent | Carbon tetrachloride, Chlorobenzene, 1,2-dichloroethane | |

| Temperature | 80–105°C (Reflux) |

Control of Regioselectivity and Prevention of Polybromination

A significant challenge in the bromination of quinoxaline derivatives is controlling regioselectivity—ensuring that the bromine atom is introduced at the desired position. In the case of 5-methylquinoxaline, the methyl group directs the radical bromination to the benzylic position. However, the quinoxaline ring itself can undergo electrophilic bromination, leading to undesired side products.

To prevent polybromination, which is the addition of multiple bromine atoms, it is crucial to control the stoichiometry of the reactants. Using a slight excess of NBS can drive the reaction to completion, but a large excess should be avoided. The slow addition of the brominating agent can also help to maintain a low concentration of bromine radicals, further minimizing over-bromination.

Advanced strategies to enhance regioselectivity may involve the use of directing groups. These groups can be temporarily installed on the quinoxaline nucleus to electronically favor bromination at a specific site and are subsequently removed.

Nucleophilic Substitution Strategies for Bromomethyl Group Installation

An alternative approach to installing the bromomethyl group involves nucleophilic substitution reactions. This strategy is particularly useful when starting from a quinoxaline derivative that already possesses a suitable leaving group at the 5-position. For instance, a hydroxymethyl group can be converted to a bromomethyl group using a variety of brominating agents.

The reaction of 2,3-bis(bromomethyl)quinoxaline (B1328767) N-oxides with amines has been studied, highlighting the influence of substituents and the N-oxide group on the initial nucleophilic substitution. nih.govresearchgate.net Although this specific example relates to a different isomer, the principles of nucleophilic substitution on the quinoxaline scaffold are relevant. The electron-withdrawing nature of the quinoxaline ring system can facilitate nucleophilic substitution at the benzylic position. mdpi.com

Specialized Synthetic Routes for this compound

Specialized synthetic routes have been developed to access specific quinoxaline derivatives, which can be adapted for the synthesis of this compound. For instance, the condensation of o-phenylenediamine with α-dicarbonyl compounds is a fundamental method for constructing the quinoxaline core. sapub.orgekb.eg By starting with an appropriately substituted o-phenylenediamine or α-dicarbonyl compound, one could potentially introduce a precursor to the bromomethyl group at the desired position.

Another specialized approach involves the cyclocondensation of phenacyl bromide derivatives with 1,2-phenylene diamine. ekb.eg This method directly incorporates a bromo-functionalized side chain, which could be a strategy to synthesize bromomethyl-substituted quinoxalines.

Purity and Yield Optimization in this compound Synthesis

Optimizing the purity and yield of this compound is a critical aspect of its synthesis. Several factors influence the outcome of the reaction, including reaction time, temperature, and the purity of the starting materials and solvents. udayton.edu

Microwave-assisted synthesis has emerged as a technique to potentially improve yields and reduce reaction times compared to traditional reflux methods. udayton.edu This method can offer better control over reaction parameters. Furthermore, purification techniques such as column chromatography are often necessary to isolate the desired product from unreacted starting materials and side products. udayton.edu The use of an inert atmosphere can also be beneficial to prevent unwanted side reactions.

Table 2: Factors Influencing Purity and Yield

| Factor | Influence on Synthesis | Source(s) |

|---|---|---|

| Reaction Time | Affects the extent of conversion and potential for side product formation. | udayton.edu |

| Temperature | Crucial for reaction rate and selectivity; must be carefully controlled. | |

| Solvent Purity | Impurities can interfere with the reaction and reduce yield. | |

| Stoichiometry | Precise control of reactant ratios is key to preventing polybromination. | |

| Purification Method | Column chromatography is often required for isolation of the pure product. | udayton.edu |

Reactivity and Chemical Transformations of 5 Bromomethyl Quinoxaline

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl group at the 5-position of the quinoxaline (B1680401) is highly reactive towards nucleophiles, readily undergoing SN2 reactions. This reactivity allows for the introduction of a wide array of functional groups, making 5-(bromomethyl)quinoxaline a valuable intermediate in organic synthesis.

This compound reacts with various primary and secondary amines to yield the corresponding 5-(aminomethyl)quinoxaline derivatives. These reactions are typically carried out in a suitable solvent in the presence of a base to neutralize the hydrogen bromide formed. For instance, the reaction with diethylamine (B46881) leads to the formation of 5-((diethylamino)methyl)quinoxaline. Studies have shown that a double nucleophilic substitution reaction with 2 equivalents of an amine is often preferred over intramolecular cyclization pathways, particularly in the case of 2,3-bis(bromomethyl)quinoxaline (B1328767) 1,4-dioxide. researchgate.net

A study on the reaction of 2,3-bis(bromomethyl)quinoxaline 1-N-oxides with diethylamine provided insights into the influence of substituents on the quinoxaline core and the N-oxide functional group on the initial nucleophilic substitution reaction. acs.org The reaction of 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide with amines has been analyzed using high-field 1H NMR techniques, revealing a preference for a double nucleophilic substitution. researchgate.net

| Amine Nucleophile | Product |

| Diethylamine | 5-((diethylamino)methyl)quinoxaline |

| Piperidine | 5-(piperidin-1-ylmethyl)quinoxaline |

| Morpholine | 5-(morpholinomethyl)quinoxaline |

| Aniline | 5-((phenylamino)methyl)quinoxaline |

Thiol nucleophiles readily displace the bromide ion from this compound to form thioether derivatives. For example, reaction with benzenethiol (B1682325) in the presence of a base like cesium carbonate in DMF yields 5-((phenylthio)methyl)quinoxaline. mdpi.com This type of reaction has been utilized in the synthesis of various biologically active molecules. For instance, 6-[(het)arylthiomethyl]quinoxalines have shown potent antiviral activity. mdpi.com The reaction of 2-(bromomethyl)-1,3-thiaselenole with quinoxaline-2,3-dithiol (B7734207) resulted in the formation of a 2,3-bis[(2,3-dihydro-1,4-thiaselenin-2-yl)sulfanyl] derivative. osi.lv

| Thiol Nucleophile | Reaction Conditions | Product | Reference |

| Benzenethiol | Cs2CO3, DMF, 70 °C | 5-((phenylthio)methyl)quinoxaline | mdpi.com |

| Pyridine-2-thiol | Cs2CO3, DMF, 70 °C | 5-(((pyridin-2-yl)thio)methyl)quinoxaline | mdpi.com |

| Quinoxaline-2,3-dithiol | - | 2,3-bis(((quinoxalin-5-yl)methyl)thio)quinoxaline | osi.lv |

Alkoxide nucleophiles, generated from the corresponding alcohols by treatment with a strong base, react with this compound to form ether derivatives. For instance, sodium methoxide (B1231860) in methanol (B129727) would yield 5-(methoxymethyl)quinoxaline. These reactions are a common strategy for introducing alkoxy groups into the side chain of quinoxaline derivatives.

| Alkoxide Nucleophile | Product |

| Sodium Methoxide | 5-(methoxymethyl)quinoxaline |

| Sodium Ethoxide | 5-(ethoxymethyl)quinoxaline |

| Sodium tert-butoxide | 5-(tert-butoxymethyl)quinoxaline |

The reactivity of the bromomethyl group extends to reactions with other chalcogen nucleophiles, such as selenides. The reaction of 2,3-bis(bromomethyl)quinoxaline with phenylselanide (PhSe-) leads to the formation of 2,3-bis[(phenylseleno)methyl]quinoxaline. researchgate.net These organoselenium compounds are of interest for their potential applications in materials science and as ligands in coordination chemistry. researchgate.net

| Chalcogen Nucleophile | Product | Reference |

| Phenylselanide (PhSe-) | 2,3-bis[(phenylseleno)methyl]quinoxaline | researchgate.net |

Reaction with Alkoxide Nucleophiles

Intramolecular Cyclization and Ring Annulation Reactions

The reactive bromomethyl group in conjunction with a suitably positioned nucleophile on the quinoxaline core or an appended substituent can lead to intramolecular cyclization reactions, forming new ring systems. For example, if a nucleophilic group is introduced at the 4-position of the quinoxaline ring, an intramolecular reaction with the 5-bromomethyl group could lead to the formation of a fused five- or six-membered ring.

While specific examples for this compound are not abundant in the provided search results, related structures demonstrate this principle. For instance, the cyclization of 2-amino-1-[(quinoxalin-2(1H)-on-3-yl]methyl)pyridinium salts undergoes an acid-catalyzed rearrangement to form spiroquinoxalinone derivatives. researchgate.net Furthermore, intramolecular reductive cyclization of N-(substituted-nitrophenyl) derivatives is a known method for synthesizing quinoxalin-2(1H)-one derivatives. thieme-connect.de

Electrophilic Aromatic Substitution on the Quinoxaline Core

The quinoxaline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine (B50134) ring. thieme-connect.de However, substitution can occur, with the positions on the benzenoid ring (positions 5, 6, 7, and 8) being the sites of reaction. The electron density is highest at positions 5 and 8, making them the most likely sites for electrophilic attack. thieme-connect.de

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For example, nitration of quinoxaline itself typically requires harsh conditions. The presence of activating groups on the benzenoid ring can facilitate these reactions. thieme-connect.de

Oxidative and Reductive Transformations of the Quinoxaline System

The quinoxaline core is a robust aromatic system, yet it can undergo a variety of oxidative and reductive transformations under specific conditions. These reactions can modify the pyrazine ring or the benzene (B151609) ring, leading to a diverse range of derivatives.

Oxidative Reactions The oxidation of the quinoxaline ring can target either the nitrogen atoms of the pyrazine ring or the carbon framework, depending on the oxidizing agent used. researchgate.netcore.ac.uk Treatment with peracids typically results in the oxidation of the nitrogen atoms, yielding quinoxaline N-oxides. core.ac.uk For instance, oxidation of a quinoxaline can form quinoxaline-1,4-di-N-oxide. researchgate.net The presence of these N-oxide functionalities significantly alters the electronic properties of the molecule, increasing the reactivity of the heterocyclic core towards nucleophilic substitution. nih.govmdpi.com More aggressive oxidizing agents, such as alkaline potassium permanganate, can lead to the cleavage of the benzene ring, yielding pyrazine-2,3-dicarboxylic acid. researchgate.net

Reductive Reactions Reduction of the quinoxaline system can afford partially or fully saturated heterocyclic structures. A common transformation is the reduction of the pyrazine ring to yield 1,2,3,4-tetrahydroquinoxalines. researchgate.net This can be achieved using various reducing agents, including borane (B79455) in THF solution or sodium borohydride (B1222165) in combination with zinc chloride. researchgate.net The choice of reagent can influence the reaction's efficiency and selectivity. For example, borane in THF rapidly reduces various alkyl and aryl quinoxalines in high yields, while sodium borohydride in ethanol (B145695) is slower and less effective for more substituted quinoxalines. researchgate.net

Reductive cyclization is another crucial strategy, often employed in the synthesis of quinoxalinones from substituted nitroarenes. sapub.org For example, N-(2-nitrophenyl)glycines or their esters can be reduced, typically using agents like Fe/HCl or H₂ over a palladium catalyst, to form an intermediate amine that spontaneously cyclizes to give a dihydroquinoxalinone. sapub.orgresearchgate.net Subsequent oxidation can then yield the corresponding quinoxalin-2-one. sapub.org The conditions for these reductive cyclizations can be controlled to achieve selective outcomes; for instance, microwave-assisted reactions using Pd/C and ammonium (B1175870) formate (B1220265) can be tuned to produce either N-hydroxy pyrroloquinoxalinones (partial reduction) or pyrroloquinoxalinones (full reduction) from the same nitro precursor. nih.govacs.org

Metal-Catalyzed Coupling Reactions Involving the Bromomethyl Group

The bromomethyl group at the 5-position of the quinoxaline ring is a reactive handle for forming new carbon-carbon bonds, particularly through metal-catalyzed cross-coupling reactions. While cross-coupling reactions on the aryl halides of the quinoxaline core are common, the sp³-hybridized carbon of the bromomethyl group can also participate in these transformations, most notably in Negishi-type couplings. mdpi.comorganic-chemistry.org

The Negishi coupling reaction involves the palladium- or nickel-catalyzed reaction between an organohalide and an organozinc reagent. organic-chemistry.org It is a versatile method for constructing sp³–sp², sp³–sp³, and sp²–sp² carbon-carbon bonds. rsc.orgresearchgate.net For a substrate like this compound, the reaction would involve the coupling of the bromomethyl group (an sp³-hybridized electrophile) with a suitable organozinc partner.

A general procedure involves the in-situ generation of an organozinc reagent, which is then coupled with the halide. For example, an aryl, heteroaryl, or alkenylzinc reagent can be coupled with a benzylic halide (an analogue for the bromomethyl group). acs.org The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, or a nickel complex. organic-chemistry.orgrsc.org

Table 1: Examples of Negishi Coupling Conditions for sp³-Carbon Centers

| Catalyst System | Electrophile Type | Nucleophile Type | Solvent | Typical Conditions | Ref |

|---|---|---|---|---|---|

| NiCl₂(PCy₃)₂ | Benzylic Chlorides | Organozinc Reagents | THF/NMP | Room Temperature | acs.org |

| Pd(P(t-Bu)₃)₂ | Aryl/Vinyl Chlorides | Arylzinc Reagents | THF | Room Temperature | organic-chemistry.org |

| Ni(cod)₂ / Chiral Diamine | Homobenzylic Bromides | Alkyl-(9-BBN) | Dioxane | Room Temperature | nih.gov |

While direct examples for this compound are sparse in the literature, the established reactivity of benzylic and other sp³-hybridized bromides in Negishi couplings provides a strong precedent for its utility. rsc.orgnih.gov The reaction would proceed via the standard catalytic cycle involving oxidative addition of the C-Br bond to the metal center, transmetalation with the organozinc reagent, and reductive elimination to yield the coupled product. rsc.org

Mechanistic Investigations of this compound Reactivity

The reactivity of this compound is governed by the interplay of its quinoxaline core and the bromomethyl substituent. Mechanistic studies, often combining experimental and computational approaches, provide insight into the pathways of its transformations.

Nucleophilic Substitution Mechanism: The bromomethyl group is a potent electrophile, susceptible to nucleophilic substitution. Studies on the analogous 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide reveal that reactions with amines proceed via a complex mechanism. researchgate.net High-field NMR analysis showed that a double nucleophilic substitution involving two equivalents of an amine is favored over an intramolecular cyclization pathway. researchgate.net Further investigations on 2,3-bis(bromomethyl)quinoxaline 1-N-oxides demonstrated that the product ratios from reactions with amines are influenced by both the electronic effects of substituents on the benzene ring (at C6/C7 positions) and the presence of the N-oxide group, which impacts the initial nucleophilic attack. acs.org The electron-withdrawing nature of the quinoxaline core polarizes the C-Br bond, activating it for substitution.

Free-Radical Mechanism: The bromomethyl group can also be formed via a free-radical mechanism. The conversion of a methylquinoxaline to a bromomethylquinoxaline has been accomplished using N-bromosuccinimide (NBS), a reaction known to proceed through a free-radical pathway. symbiosisonlinepublishing.com This suggests that under appropriate conditions (e.g., radical initiation), the bromomethyl group itself could participate in radical reactions. bbhegdecollege.com

Metal-Catalyzed Coupling Mechanisms: In the context of metal-catalyzed reactions like the Negishi coupling, the mechanism follows a well-established catalytic cycle. rsc.org

Oxidative Addition: The palladium(0) or nickel(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the bromomethyl group to form an organometal(II) complex.

Transmetalation: The organozinc reagent transfers its organic group to the metal(II) complex, displacing the bromide ion.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the metal(0) catalyst, which re-enters the cycle. rsc.org

Computational Studies: Computational methods like Density Functional Theory (DFT) and molecular dynamics simulations are increasingly used to elucidate the reactivity of quinoxaline derivatives. nih.govresearchgate.net DFT calculations can optimize geometrical parameters and map the molecular electrostatic potential, identifying reactive sites on the molecule responsible for intermolecular interactions. nih.gov For instance, computational studies have been used to understand the nature of interactions contributing to crystal packing and to assess the binding affinity of quinoxaline derivatives with biological targets like enzymes. nih.govbohrium.com Such studies can also predict the inhibition performance and adsorption mechanisms of quinoxalines, providing a theoretical basis for their observed reactivity. researchgate.netimist.ma

Derivatization and Application of 5 Bromomethyl Quinoxaline As a Synthetic Intermediate

Construction of Novel Quinoxaline-Based Heterocyclic Scaffolds

The strategic positioning of a reactive bromomethyl group at the 5-position of the quinoxaline (B1680401) ring system renders 5-(bromomethyl)quinoxaline a valuable and versatile building block in synthetic organic chemistry. This intermediate provides a direct pathway for the elaboration of the quinoxaline core, enabling the construction of a diverse array of novel and complex heterocyclic scaffolds. Its utility spans from the straightforward synthesis of substituted quinoxaline analogs to the intricate formation of fused polycyclic systems and the derivatization of biologically important quinoxaline 1,4-dioxides.

Synthesis of Substituted Quinoxaline Analogs

The synthesis of substituted quinoxaline analogs often begins with the cyclocondensation of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.org For instance, the reaction of o-phenylenediamine with aryl bromomethyl ketones serves as a key method for producing 2-substituted quinoxalines. ekb.eg A variety of catalysts, including iodine and various acidic reagents, can facilitate this condensation, sometimes under microwave irradiation to improve yields and reaction times. sapub.org

The bromomethyl group in compounds like 3-bromomethyl-2(1H)-quinoxalinone, synthesized by the side-chain bromination of 3-methyl-2(1H)-quinoxalinone, is highly susceptible to nucleophilic substitution. oup.comoup.com This reactivity allows for the introduction of a wide range of functional groups. For example, it readily reacts with aromatic amines, such as p-bromoaniline and 1-naphthylamine, to form the corresponding 3-arylaminomethyl-2(1H)-quinoxalinones. oup.com Similarly, reaction with phenylhydrazine (B124118) yields 3-(2-phenylhydrazinomethyl)-2(1H)-quinoxalinone. oup.com

Furthermore, the versatility of the quinoxaline scaffold allows for additional modifications. For example, 2-chloro-3-methylquinoxaline (B189447) can be prepared from 3-methyl-2(1H)-quinoxalinone and subsequently reacted with various nucleophiles. oup.comoup.com

Formation of Fused Polycyclic Systems

The reactivity of the bromomethyl group is instrumental in the construction of fused polycyclic systems containing the quinoxaline nucleus. These reactions often involve intramolecular cyclization or condensation with bifunctional reagents. For instance, 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives, synthesized from the corresponding o-phenylenediamine and 1,4-dibromo-2,3-butanedione, serve as precursors to fused systems. sapub.orgmdpi.com

The synthesis of benzo[g]quinoxaline-5,10-diones often involves the cyclization of 2,3-diaminonaphthoquinones with α-dicarbonyl compounds. mdpi.com Specifically, the condensation with 1,4-dibromobutane-2,3-dione leads to the formation of 2,3-bis(bromomethyl)benzo[g]quinoxaline-5,10-dione. mdpi.com This intermediate can be further modified, for example, by conversion to its chloromethyl analog. mdpi.com

Another approach to fused systems involves the intramolecular cyclization of suitably substituted quinoxaline derivatives. For example, reductive cyclization of N-(4-bromo-2-nitrophenyl)alanine derivatives can yield quinoxalin-2(1H)-one structures, which are components of larger polycyclic frameworks. thieme-connect.de The synthesis of quinoxaline-fused cyclopenta[cd]azulene (B14757204) has been achieved through the condensation of cyclopenta[cd]azulene-1,2-dione with a diamine, showcasing the construction of complex, non-alternant hydrocarbon-fused quinoxalines. mdpi.com

Derivatization of Quinoxaline 1,4-Dioxides

Quinoxaline 1,4-dioxides are a class of compounds with significant biological activity, and the modification of their substituents is a key strategy in the development of new therapeutic agents. nih.govmdpi.com The bromination of methyl groups on the quinoxaline 1,4-dioxide core is a common method for introducing a reactive handle for further derivatization. For example, the bromination of 2,3-dimethylquinoxaline (B146804) 1,4-dioxide yields 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide. nih.gov This intermediate is crucial for synthesizing a variety of derivatives with potential antibacterial and antitumor properties. sapub.orgnih.gov

The resulting bromomethylated quinoxaline 1,4-dioxides can undergo nucleophilic substitution reactions to introduce various functionalities, leading to compounds with enhanced or novel biological activities. nih.govmdpi.com These modifications are central to the development of drugs like quinoxidine (B158214) and dioxidine. nih.gov

Functionalization for Specific Research Applications

The strategic functionalization of the this compound core allows for the tailored synthesis of molecules with specific properties, making it a valuable tool in various research domains. Its ability to serve as a reactive intermediate facilitates the preparation of complex bioactive hybrid molecules and the development of sophisticated chemosensors and molecular probes.

Preparation of Bioactive Hybrid Molecules

The quinoxaline scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. sapub.orgnih.govrsc.orgmdpi.com The introduction of a bromomethyl group provides a convenient anchor point for conjugating the quinoxaline moiety with other bioactive fragments, a strategy known as molecular hybridization, to create novel therapeutic agents. windows.netacs.org

For instance, the reaction of 2,3-bis(bromomethyl)quinoxaline with thiosemicarbazones has been employed to synthesize bis-thiazole derivatives linked to a quinoxaline core. windows.netacs.org This approach aims to combine the pharmacological profiles of both the quinoxaline and thiazole (B1198619) rings to generate compounds with enhanced or novel anticancer activities. windows.netacs.org Similarly, this compound can be used to link the quinoxaline scaffold to other heterocyclic systems known for their biological relevance, such as pyrazoles and oxadiazoles. sapub.org

The synthesis of 2,3-bis(bromomethyl)quinoxaline and its substituted derivatives has been a focus of research for developing new antibacterial and antifungal agents. researchgate.net Studies have shown that substituents on the benzene (B151609) ring of the quinoxaline core can significantly influence the antimicrobial spectrum and potency. For example, a trifluoromethyl group at the 6-position was found to enhance activity against Gram-positive bacteria, while a fluoro group at the same position broadened the antifungal activity. researchgate.net

Furthermore, quinoxaline derivatives bearing bromo-substitutions have demonstrated potent inhibitory activity against cancer cells, suggesting that the incorporation of bromine can enhance the anticancer efficacy of these compounds. nih.govrsc.org

Synthesis of Chemosensors and Molecular Probes

Quinoxaline derivatives are frequently utilized as signaling units in the design of chemosensors and molecular probes due to their favorable optical properties, such as fluorescence. researchgate.netresearchgate.netmdpi.com The electron-withdrawing nature of the quinoxaline ring system makes it an excellent component for creating "push-pull" chromophores, where intramolecular charge transfer can lead to significant changes in absorption and emission spectra upon interaction with an analyte. researchgate.net

The reactive bromomethyl group at the 5-position can be used to attach the quinoxaline fluorophore to a receptor unit designed to selectively bind a specific ion or molecule. This covalent linkage allows for the creation of integrated sensor molecules where the binding event at the receptor site modulates the photophysical properties of the quinoxaline signaling unit. nih.gov

For example, a "clickable" quinoxaline-based pH sensor has been prepared, where the quinoxaline moiety's fluorescence is sensitive to changes in pH. researchgate.net The synthesis involved creating a quinoxaline derivative that could be easily attached to other molecules via a cycloaddition reaction. researchgate.net Such sensors can be used for pH measurements in aqueous media. mdpi.com The versatility of the quinoxaline structure allows for the development of sensors for a wide range of analytes, including metal cations and anions. researchgate.net

Ligand Synthesis for Metal Complexation Studies

The quinoxaline moiety is a significant heterocyclic scaffold in coordination chemistry, and this compound serves as a key precursor for crafting specialized ligands. The introduction of coordinating atoms through the functionalization of the bromomethyl group allows for the synthesis of ligands with tailored electronic and steric properties, influencing the geometry and reactivity of the resulting metal complexes.

One notable application involves the synthesis of polydentate ligands. For instance, this compound can be utilized in reactions with molecules containing donor atoms like nitrogen, sulfur, or oxygen to create chelating agents. These ligands can then coordinate with various transition metal ions, forming stable complexes with potential applications in catalysis, materials science, and biological systems. aau.edu.etisca.in The resulting metal complexes often exhibit interesting electrochemical and photophysical properties, which are influenced by the nature of the quinoxaline-based ligand. nih.govrsc.org

Research has demonstrated the synthesis of various metal complexes using ligands derived from quinoxaline precursors. These complexes involve a range of transition metals such as copper, nickel, cobalt, and zinc. isca.innih.gov The characterization of these complexes is typically carried out using techniques like elemental analysis, molar conductance, and various spectroscopic methods (IR, UV-Vis, NMR) to elucidate their structural and electronic properties. researchgate.netisca.me

A specific example includes the reaction of a bromomethyl derivative of a quinoxaline with a thiol-containing compound to create a ligand with sulfur donor atoms. The subsequent complexation with a metal ion can lead to the formation of a coordination complex with a specific geometry, such as square planar or octahedral, depending on the metal and the ligand's denticity. aau.edu.et

Interactive Table: Examples of Metal Complexes with Quinoxaline-Based Ligands.

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Cu(II), Ni(II), Co(II), Zn(II) | Schiff Base | Tetra- or Tridentate | nih.gov |

| Mn(II), Co(II), Cu(II), Ag(I), Zn(II), Cd(II) | Macrocyclic Precursor | Pentadentate | aau.edu.etscienceopen.com |

Precursors for Polymeric Materials Development

The versatility of this compound extends to the field of polymer chemistry, where it can be used as a monomer or a precursor to monomers for the synthesis of novel polymers with desirable electronic and photophysical properties. The quinoxaline unit, being an electron-deficient system, can be incorporated into polymer backbones to create materials suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). beilstein-journals.org

The synthesis of such polymers often involves polymerization reactions where the bromomethyl group is converted into a reactive functional group suitable for polymerization. For example, it can be transformed into a vinyl group, an acetylene (B1199291) group, or other functionalities that can participate in polymerization reactions like Suzuki or Stille coupling. nih.gov

Recent research has focused on developing quinoxaline-based polymers for use as electron-transporting materials in electronic devices. beilstein-journals.org The incorporation of quinoxaline derivatives into polymer chains allows for the tuning of the material's energy levels (LUMO and HOMO), which is crucial for efficient charge transport and device performance. rsc.org For instance, copolymers containing quinoxaline units have been synthesized and shown to exhibit promising properties for use in polymer solar cells, achieving significant power conversion efficiencies. researchgate.net

The development of these polymeric materials involves the synthesis of specific monomers derived from quinoxaline. For example, a bromomethyl group on a quinoxaline ring can be used to attach other aromatic or heterocyclic units, leading to the formation of a monomer that can be subsequently polymerized. researchgate.net The properties of the resulting polymer, such as its solubility, film-forming ability, and electronic characteristics, can be tailored by carefully designing the monomer structure. rsc.org

Interactive Table: Quinoxaline-Based Polymers and their Applications.

| Polymer Type | Monomer Precursor | Application | Reference |

|---|---|---|---|

| D-A Type Copolymer | Dibrominated quinoxaline monomer | Polymer Solar Cells | researchgate.net |

| Conjugated Polymer | Helicene-based monomer | Organic Electronics | biomedres.us |

Spectroscopic and Advanced Characterization Methodologies for 5 Bromomethyl Quinoxaline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of 5-(Bromomethyl)quinoxaline and its derivatives in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for confirming the identity and purity of these compounds.

Proton NMR (¹H NMR) for Bromomethyl Proton Identification

Proton NMR (¹H NMR) is particularly effective for identifying the protons of the bromomethyl group (–CH₂Br). These protons typically appear as a distinct singlet in the ¹H NMR spectrum due to the absence of adjacent protons for coupling. The chemical shift of this singlet is influenced by the electronegativity of the adjacent bromine atom and the quinoxaline (B1680401) ring system. For instance, in a related compound, 3-(bromomethyl)-6-chloroquinoxalin-2(1H)-one, the bromomethyl protons present a signal at a deshielded chemical shift of 4.7 ppm, which confirms the presence of the bromomethyl group. wisdomlib.org Similarly, for ethyl 3-(bromomethyl)quinoxaline-2-carboxylate, the bromomethyl protons are observed as a singlet at 5.16 ppm. clockss.org The aromatic protons of the quinoxaline ring typically resonate in the downfield region, generally between δ 6.5 and 8.5 ppm. vulcanchem.com

Table 1: ¹H NMR Data for Bromomethyl Protons in Quinoxaline Derivatives

| Compound | Solvent | Chemical Shift (δ) of -CH₂Br (ppm) | Reference |

|---|---|---|---|

| 3-(Bromomethyl)-6-chloroquinoxalin-2(1H)-one | DMSO | 4.7 | wisdomlib.org |

| Ethyl 3-(bromomethyl)quinoxaline-2-carboxylate | CDCl₃ | 5.16 | clockss.org |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) provides detailed information about the carbon framework of this compound. libretexts.org Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the complete mapping of the carbon skeleton. The carbon of the bromomethyl group is typically observed in the range of 30-35 ppm. For example, in ethyl 3-(bromomethyl)quinoxaline-2-carboxylate, the methylene (B1212753) carbon of the bromomethyl group resonates at 62.98 ppm. clockss.org The carbons of the quinoxaline ring system appear at lower fields, typically between 120 and 160 ppm. rsc.orgnih.gov The broad range of chemical shifts in ¹³C NMR minimizes signal overlap, making it a powerful tool for structural confirmation, even for complex derivatives. libretexts.org

Table 2: ¹³C NMR Data for the Bromomethyl Carbon in a Quinoxaline Derivative

| Compound | Solvent | Chemical Shift (δ) of -CH₂Br Carbon (ppm) | Reference |

|---|---|---|---|

| Ethyl 3-(bromomethyl)quinoxaline-2-carboxylate | CDCl₃ | 62.98 | clockss.org |

Advanced NMR Techniques

For more complex quinoxaline derivatives, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous structural assignment. numberanalytics.com

COSY experiments establish correlations between coupled protons, helping to trace the connectivity within the proton spin systems of the quinoxaline ring. numberanalytics.com

HSQC correlates protons to their directly attached carbons, providing definitive C-H bond information. numberanalytics.com

HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for piecing together the entire molecular structure, including the attachment of substituents like the bromomethyl group to the quinoxaline core. numberanalytics.comipb.pt

These advanced techniques are particularly valuable for distinguishing between isomers and for the structural elucidation of novel derivatives where reference data may be unavailable. ipb.pt

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, often to four or five decimal places. This capability allows for the determination of the elemental formula of the compound, confirming the presence of bromine and nitrogen atoms. For example, the predicted monoisotopic mass of this compound (C₉H₇BrN₂) is 221.97926 Da. uni.lu HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. This technique is crucial for confirming the identity of newly synthesized quinoxaline derivatives and for identifying unknown impurities. lcms.cz

Table 3: Predicted Exact Mass of this compound

| Compound | Molecular Formula | Predicted Monoisotopic Mass (Da) | Reference |

|---|---|---|---|

| This compound | C₉H₇BrN₂ | 221.97926 | uni.lu |

LC-MS for Purity Assessment and Degradation Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is widely used for assessing the purity of this compound samples and for identifying any degradation products that may form during synthesis, purification, or storage. chromatographyonline.com The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides the molecular weight of each separated component. chromatographyonline.com This allows for the detection and potential identification of even minor impurities or degradation products, which is essential for quality control.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For quinoxaline derivatives, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding their structure-property relationships.

In the study of a 1:1 complex between 1,3-dihydro-2,2-di-iodo-2λ⁴-tellurolo[3,4-b]quinoxaline and 2,3-bis(iodomethyl)quinoxaline, formed from the reaction of 2,3-bis(bromomethyl)quinoxaline (B1328767) (BBMQ) with tellurium and sodium iodide, X-ray crystallography was essential in confirming the structure of the resulting organotellurium heterocycle. This analysis revealed the intricate coordination and geometry within the crystal lattice.

Furthermore, the molecular structures of various quinoxaline derivatives, including compounds synthesized from 2,3-bis(bromomethyl)quinoxaline, have been confirmed by X-ray crystallography. researchgate.net For instance, the structures of quinoxaline-based compounds and their derivatives have been elucidated, providing critical data for understanding their anti-proliferative activities. researchgate.netresearchgate.net The solid-state packing and molecular conformation determined by X-ray diffraction are vital for interpreting the biological and material properties of these compounds. weizmann.ac.il

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of bonds, providing a characteristic fingerprint for a given compound.

For quinoxaline and its derivatives, IR and Raman spectroscopy are routinely used to confirm their synthesis and structural integrity. sphinxsai.com Key vibrational modes include:

C-H Stretching: The aromatic C-H stretching vibrations in quinoxaline rings typically appear in the region of 3100-3000 cm⁻¹. scialert.netscialert.net For instance, in an indeno quinoxaline derivative, these bands were observed at 3063 and 3038 cm⁻¹ in the FT-IR spectrum and at 3064 and 3037 cm⁻¹ in the FT-Raman spectrum. scialert.net

C=N and C-N Stretching: The C=N stretching frequency is a characteristic feature of the quinoxaline core, generally appearing in the range of 1630-1600 cm⁻¹. scialert.netscialert.net The C-N stretching vibrations are typically found between 1150-1130 cm⁻¹. scialert.netscialert.net

C-Br Stretching: In bromomethylated quinoxaline derivatives, the C-Br stretching frequency is a key indicator of successful bromination. For example, the FTIR spectrum of a bromomethylated quinoxaline derivative showed a peak at 797 cm⁻¹ corresponding to the C-Br functional group. wisdomlib.org Another study reported this peak at 686.66 cm⁻¹. symbiosisonlinepublishing.com

Ring Vibrations: The carbon-carbon stretching vibrations within the quinoxaline ring system are observed in the 1625-1430 cm⁻¹ region. scialert.net

The table below summarizes characteristic vibrational frequencies for functional groups in quinoxaline derivatives based on experimental data. scialert.netscialert.netwisdomlib.orgsymbiosisonlinepublishing.com

| Functional Group | Technique | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | FT-IR | 3063, 3038 |

| Aromatic C-H Stretch | FT-Raman | 3064, 3037 |

| C=N Stretch | IR | ~1610 - 1620 |

| C-N Stretch | IR | ~1135 |

| C-Br Stretch | FT-IR | 687 - 797 |

| C-C Ring Stretch | FT-IR | 1589, 1516 |

| C-C Ring Stretch | FT-Raman | 1596, 1541 |

Electronic Spectroscopy (UV-Vis) for Electronic Structure Elucidation

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. It is particularly useful for studying conjugated systems like quinoxaline and its derivatives. The absorption maxima (λmax) and their corresponding intensities are sensitive to the electronic structure and the extent of conjugation.

The UV-Vis spectra of quinoxaline derivatives typically exhibit multiple absorption bands corresponding to π-π* and n-π* electronic transitions. wisdomlib.orgsymbiosisonlinepublishing.com For example, a vinyl benzaldehyde (B42025) containing quinoxaline derivative displayed n-π* and π-π* transitions at 321 nm and 239 nm, respectively. wisdomlib.org In another study, 5,8-dibromoquinoxaline (B189913) derivatives showed a bathochromic (red) shift in their absorption spectra as the electron-donating strength of the substituents at the 2 and 3 positions increased. researchgate.net This shift indicates a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The solvent can also influence the position of the absorption bands. For instance, one quinoxaline derivative showed absorption maxima at 321, 335, and 351 nm in acetonitrile, which were slightly red-shifted in water. researchgate.net The table below presents UV-Vis absorption data for some quinoxaline derivatives. wisdomlib.orgsymbiosisonlinepublishing.comresearchgate.net

| Compound/Derivative Type | Solvent | λmax (nm) and Transition |

| Vinyl benzaldehyde quinoxaline | - | 239 (π-π), 321 (n-π) |

| 6-methyl-2,3-diphenylquinoxaline | - | 248.5 (π-π), 347.5 (n-π) |

| 2,3-diphenyl-5,8-dibromoquinoxaline | Chloroform | ~350-400 |

| 2,3-bis(thien-2-yl)-5,8-dibromoquinoxaline | Chloroform | ~400-450 |

Other Advanced Spectroscopic and Analytical Techniques

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as radicals. nsu.ru In the context of quinoxaline chemistry, ESR is particularly valuable for studying reaction mechanisms involving radical intermediates and for characterizing the electronic structure of radical anions or cations.

Studies on fused-ring derivatives of quinoxalines have utilized EPR spectroscopy with spin trapping techniques to monitor the generation of reactive paramagnetic intermediates upon UVA irradiation. mdpi.com The photoexcited states of these quinoxaline derivatives can interact with molecular oxygen to generate superoxide (B77818) radical anions, which are then detected as spin adducts. mdpi.com In situ EPR spectroelectrochemical studies have also been employed to investigate the cathodic reduction of quinoxaline derivatives. researchgate.netresearchgate.net These experiments have shown that the reduction often proceeds via a reversible one-electron process, leading to the formation of stable radical monoanions whose EPR spectra are characterized by the interaction of the unpaired electron with nitrogen and hydrogen nuclei. researchgate.netresearchgate.net

Photoelectron Spectroscopy

Photoelectron Spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. researchgate.net The resulting spectrum provides information about the energies of the molecular orbitals.

The photoelectron spectra of ortho-disubstituted quinoxalines have been measured and assigned based on molecular orbital calculations. researchgate.net These studies help in understanding the influence of substituents on the electronic energy levels of the quinoxaline core. PES has also been used to reassign the bands in the spectra of quinoxaline and related nitrogen heterocycles, providing a more consistent picture of their electronic structures. researchgate.net High-resolution He 584 Å photoelectron spectra of fluorine-substituted diazainaphthalenes, including quinoxaline analogues, have further refined the analysis of the parent compounds. researchgate.net

Electrochemical Characterization Techniques

Electrochemical methods such as cyclic voltammetry (CV), differential pulse voltammetry, and coulometry are essential for investigating the redox properties of quinoxaline derivatives. These techniques provide information on reduction and oxidation potentials, the reversibility of electron transfer processes, and reaction mechanisms. nih.gov

The electrochemical reduction of quinoxalin-2-one derivatives has been studied at mercury electrodes, revealing that the pyrazine (B50134) ring is the primary electroactive center, undergoing a pH-dependent two-electron reduction. nih.gov The mechanism involves the protonation of a nitrogen atom followed by electron transfer to form a semiquinone radical intermediate. nih.gov In other studies, the electrochemical behavior of various quinoxaline derivatives has been investigated in non-aqueous media for applications in flow batteries. rsc.org The choice of electrolyte anion was found to have a significant effect on the observed electrochemical behavior. rsc.org Furthermore, electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have been used to evaluate the corrosion inhibition properties of novel quinoxaline derivatives on mild steel in acidic solutions. mdpi.comelectrochemsci.org

Computational and Theoretical Studies of 5 Bromomethyl Quinoxaline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of quinoxaline (B1680401) derivatives, including 5-(bromomethyl)quinoxaline. unlp.edu.arresearchgate.net DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying the electronic structure and related properties of medium-sized organic molecules. dokumen.pub

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule. molssi.org For quinoxaline derivatives, DFT methods, such as the B3LYP hybrid functional combined with a 6-31G(d,p) basis set, are commonly employed to determine their optimized geometries. unlp.edu.arresearchgate.net This process involves minimizing the energy of the molecule with respect to its atomic coordinates, resulting in a stable conformation on the potential energy surface. unlp.edu.ar

The electronic structure of this compound dictates its chemical reactivity and physical properties. DFT calculations provide insights into the distribution of electrons within the molecule, including bond orders, atomic charges, and the energies of molecular orbitals. For instance, the presence of electron-withdrawing or electron-donating substituents on the quinoxaline ring can significantly influence the polarization of the C-Br bond in the bromomethyl group, thereby affecting its reactivity in nucleophilic substitution reactions.

Vibrational Frequency Analysis and Spectroscopic Prediction

Vibrational frequency analysis, performed computationally, serves two main purposes: it confirms that an optimized geometry corresponds to a true energy minimum on the potential energy surface, and it allows for the prediction of the molecule's infrared (IR) and Raman spectra. unlp.edu.arresearchgate.net By calculating the harmonic vibrational frequencies at the same level of theory used for geometry optimization, researchers can compare theoretical spectra with experimental data. nih.gov

For quinoxaline derivatives, calculated vibrational frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. unlp.edu.arnih.gov This comparison aids in the assignment of specific vibrational modes to the observed spectral bands, providing a more detailed understanding of the molecule's structure and bonding. unlp.edu.arnih.gov

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which extend over the entire molecule. libretexts.orgpressbooks.pub The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are directly involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.net

The electron density distribution, which can be visualized through MO plots, reveals the regions of the molecule that are electron-rich or electron-poor. researchgate.net In this compound, the electron density is influenced by the electronegative nitrogen atoms in the pyrazine (B50134) ring and the bromine atom in the bromomethyl substituent. This distribution is crucial for understanding intermolecular interactions and the molecule's behavior in different chemical environments.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling plays a vital role in elucidating the mechanisms of chemical reactions. rowan.edu For quinoxaline derivatives, DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. acs.org This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.

For example, studies on the reaction of bis(bromomethyl)quinoxaline N-oxides with amines have utilized computational methods to show how substituents on the quinoxaline ring and the N-oxide functional group influence the initial nucleophilic substitution step. acs.org These models can predict the relative energies of different reaction pathways, providing insights that complement experimental observations.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. mdpi.comresearchgate.netunimore.it This approach involves developing mathematical models that correlate a specific property (e.g., melting point, boiling point, biological activity) with a set of calculated molecular descriptors. unlp.edu.arresearchgate.netmdpi.com

For a series of quinoxaline derivatives, a QSPR study was conducted to predict their melting points. unlp.edu.arresearchgate.net This involved calculating a large number of theoretical descriptors using software like Dragon 5 and then employing a variable selection method, such as the Replacement Method, to identify the most relevant descriptors. unlp.edu.arresearchgate.net The resulting QSPR model, a multilinear regression equation, can then be used to predict the melting points of other, similar quinoxaline compounds. unlp.edu.arresearchgate.net The quality of a QSPR model is assessed by statistical parameters like the correlation coefficient (R). unlp.edu.arresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.comstackexchange.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamic processes that occur over time, such as conformational changes and intermolecular interactions. stackexchange.com

In the context of quinoxaline derivatives, MD simulations can be used to explore the conformational space of the molecule, identifying the lowest-energy conformers. researchgate.net The process often involves heating the system to a high temperature and then gradually cooling it to allow the molecule to overcome energy barriers and find its most stable conformations. researchgate.net These simulations can also be used to study the interaction of this compound with other molecules, such as biological macromolecules, to understand its potential as a therapeutic agent. scielo.br

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a target protein. For quinoxaline derivatives, including structures related to this compound, molecular docking has been instrumental in elucidating potential mechanisms of action and identifying promising therapeutic targets.

Research has shown that quinoxaline-based compounds are promising candidates for targeting key proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 plays a critical role in angiogenesis, the formation of new blood vessels that tumors need to grow. Docking studies of quinoxaline derivatives into the VEGFR-2 active site (PDB ID: 2OH4) have revealed significant binding affinities, with calculated values reaching as low as -17.11 kcal/mol. These interactions suggest that the quinoxaline scaffold can effectively occupy the binding pocket of VEGFR-2, potentially inhibiting its function.

Similarly, other studies have explored the interaction of novel quinoxaline derivatives with Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are significant targets in cancer and inflammation research. rsc.org Docking simulations indicated a strong correlation between the predicted binding affinities and the experimentally observed biological activities. rsc.orgnih.gov For instance, certain derivatives were identified as potent dual inhibitors, showing favorable binding in the catalytic pockets of both EGFR and COX-2. rsc.org The binding of another quinoxaline derivative to the EGFR protein (PDB ID: 4HJO) was also found to be in good agreement with its in vitro anticancer activity. nih.gov

The versatility of the quinoxaline scaffold is further highlighted by its identification as a potential inhibitor of the LRP5/6-sclerostin interaction, a key pathway in bone homeostasis and a target for osteoporosis treatment. nih.gov Through pharmacophore-based virtual screening and subsequent docking simulations, a quinoxaline moiety was identified that could disrupt this protein-protein interaction. nih.gov In a different context, derivatives of 2,3-bis(bromomethyl)quinoxaline (B1328767) were studied for their potential to inhibit c-Met kinase, with docking results showing hydrogen bond formation with amino acids in the active site, indicating a possible mechanism for cancer cell proliferation inhibition. researchgate.net

The following table summarizes the findings from various molecular docking studies on quinoxaline derivatives, illustrating their potential as inhibitors for different protein targets.

| Target Protein | PDB ID | Quinoxaline Derivative Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Source |

| VEGFR-2 | 2OH4 | Substituted Quinoxaline | -11.93 to -17.11 | Cys919, Asp1046, Glu885 | |

| EGFR | 4HJO | 1,2,3-Triazol-yl-pyrazolidine-dione quinoxaline | Not specified, but good correlation with IC50 | Not specified | nih.gov |

| EGFR | Not specified | Novel quinoxaline derivatives | Good correlation with biological results | Not specified | rsc.org |

| COX-2 | Not specified | Novel quinoxaline derivatives | Good correlation with biological results | Not specified | rsc.org |

| LRP5/6 | Not specified | Quinoxaline moiety | Not specified, identified via virtual screening | Not specified | nih.gov |

| c-Met Kinase | Not specified | 2,3-bis(bromomethyl)quinoxaline derivative | Not specified, showed hydrogen bond linkage | Not specified | researchgate.net |

| Influenza NS1A | Not specified | 2,3,6-substituted quinoxaline | IC50 of 3.5 to 6.2 µM | Not specified | nih.gov |

Theoretical Insights into Reactivity and Selectivity

Theoretical chemistry, particularly quantum chemical calculations using methods like Density Functional Theory (DFT), provides profound insights into the electronic structure and reactivity of molecules. derpharmachemica.com For quinoxaline derivatives, these computational approaches have been widely used to understand their behavior in chemical reactions, predict sites of nucleophilic and electrophilic attack, and correlate molecular properties with observed activities, such as corrosion inhibition. derpharmachemica.comorientjchem.orgjmaterenvironsci.com

Key parameters derived from DFT calculations include the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO). E-HOMO is associated with the molecule's ability to donate electrons, while E-LUMO relates to its ability to accept electrons. The energy gap (ΔE = E-LUMO - E-HOMO) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. derpharmachemica.comscispace.com Studies on quinoxaline derivatives have calculated these parameters to explain their effectiveness as corrosion inhibitors, where electron donation from the inhibitor molecule to the vacant d-orbitals of a metal surface is a key mechanism. orientjchem.orgjmaterenvironsci.com

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. derpharmachemica.com For quinoxaline derivatives, MEP maps typically show negative potential (red/yellow areas) around the nitrogen atoms of the quinoxaline ring, indicating these are likely sites for electrophilic attack. Conversely, positive potential regions (blue areas) are susceptible to nucleophilic attack. derpharmachemica.com

Local reactivity can be further analyzed using Fukui functions and local softness indices. derpharmachemica.com These descriptors pinpoint specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack, providing a more detailed picture of selectivity than MEP maps alone. imist.ma For example, computational studies on the reaction of 2,3-bis(bromomethyl)quinoxaline 1-N-oxides with amines used such methods to explain the observed product ratios, demonstrating how substituents and the N-oxide group influence the initial nucleophilic substitution. researchgate.net

The table below presents typical quantum chemical parameters calculated for quinoxaline derivatives, which are used to predict their reactivity.

| Quinoxaline Derivative | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Theoretical Method | Source |

| 3,7-dimethylquinoxalin-2(1H)-thione (DQT) | -6.04 | -1.97 | 4.07 | 4.80 | DFT/B3LYP | derpharmachemica.com |

| 3,7-dimethylquinoxalin-2(1H)-one (DQO) | -6.25 | -1.54 | 4.71 | 3.55 | DFT/B3LYP | derpharmachemica.com |

| (E)-3-(4-methoxystyryl)-7-methylquinoxalin-2(1H)-one (SMQ) | -5.60 | -1.86 | 3.74 | 3.32 | DFT/B3LYP/6-31G(d,p) | jmaterenvironsci.com |

| 2-(4-methoxyphenyl)-7-methyl-thieno[3,2-b] quinoxaline (TMQ) | -5.46 | -2.03 | 3.43 | 1.84 | DFT/B3LYP/6-31G(d,p) | jmaterenvironsci.com |

These theoretical studies collectively demonstrate that the reactivity and selectivity of the quinoxaline core can be finely tuned by various substituents. The presence of the bromomethyl group at the 5-position in this compound introduces a highly reactive site for nucleophilic substitution, a feature that can be exploited in chemical synthesis. Computational models help to quantify the electronic effects of such substitutions, guiding the rational design of new derivatives with specific chemical and biological properties. unlp.edu.arresearchgate.net

Biological Activity and Mechanistic Research of 5 Bromomethyl Quinoxaline and Its Derivatives

Antimicrobial Activity Studies

Quinoxaline (B1680401) derivatives have been extensively investigated for their antimicrobial effects. core.ac.uk The presence of nitrogen atoms in the heterocyclic ring, along with various substituents, contributes to their ability to combat a range of pathogens. wiley.com The inclusion of halomethyl groups, particularly bromomethyl moieties, has been shown to be a viable strategy for designing potent antimicrobial agents. researchgate.netjst.go.jp

Research into 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives has revealed significant antibacterial capabilities. nih.gov A study involving twelve derivatives with different substituents at the 6- and/or 7-positions found that nine of the compounds exhibited antibacterial activity. nih.gov The nature and position of the substituent on the benzene (B151609) ring were found to critically influence the spectrum and potency of this activity.

For instance, the derivative featuring a trifluoromethyl group at the 6-position (1g) demonstrated the most potent activity against Gram-positive bacteria. nih.gov In contrast, only the derivative with an ethyl ester substitution (1k) showed activity against Gram-negative bacteria. nih.gov This highlights the role of substituent electronic properties and lipophilicity in determining the antibacterial spectrum. Further studies have indicated that the electrophilicity of the halomethyl groups is a key factor in the antimicrobial action of these compounds. jst.go.jp

| Compound ID | Substituent(s) | Activity against Gram-positive bacteria | Activity against Gram-negative bacteria |

| 1g | 6-CF₃ | Highest Activity | No significant activity |

| 1k | 6-CO₂Et | Moderate Activity | Active |

| Various | Other substituents (e.g., F, Cl, Me) | Varied Activity | No significant activity |

This table summarizes findings on 2,3-bis(bromomethyl)quinoxaline derivatives, showing how different substituents affect their antibacterial spectrum. Data sourced from nih.gov.

Another line of research has focused on 5-methylquinoxaline (B1213170) derivatives, which are converted into their corresponding 5-bromomethyl derivatives as a synthetic intermediate. These were subsequently transformed into guanidinomethyl derivatives, which displayed a notable increase in antibacterial activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), as well as Enterococcus faecalis. nih.gov The mechanism of action for some of these compounds is believed to involve the disruption of the Z-ring by affecting FtsZ protein polymerization, a critical process in bacterial cell division. nih.gov

Furthermore, ethyl 3-bromomethylquinoxaline-2-carboxylate has been utilized as a key starting material for synthesizing novel quinoxaline-benzofuran hybrids. clockss.org A preliminary screening of these hybrids against five bacterial strains revealed that derivatives with tert-butyl and halo (Cl and Br) substituents showed promising inhibitory activity against Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 7.8125 μg/mL, which is comparable or superior to the reference drug Ciprofloxacin. clockss.org

| Derivative Substituent | Bacterial Strain | MIC (μg/mL) |

| Halo (Cl, Br) | B. subtilis | 7.8125 |

| tert-Butyl | B. subtilis | 15.625 |

| Ciprofloxacin (Reference) | B. subtilis | 7.8125 |

This table presents the Minimum Inhibitory Concentration (MIC) values for quinoxaline-benzofuran hybrids derived from a bromomethylquinoxaline precursor. Data sourced from clockss.org.

The antifungal potential of bromomethylquinoxaline derivatives has also been explored. In the same study that evaluated antibacterial properties, the antifungal activity of 2,3-bis(bromomethyl)quinoxaline derivatives was assessed. nih.gov The results indicated that these compounds possess noteworthy antifungal capabilities, again dependent on the substitution pattern on the quinoxaline core.

The derivative with a fluoro-group at the 6-position (1c) was found to have the broadest spectrum of antifungal activity among the tested compounds. wiley.comnih.gov This suggests that specific electronic modifications to the quinoxaline ring system are crucial for optimizing antifungal effects. The development of new antifungal agents is critical, and quinoxaline derivatives represent a promising class of compounds for this purpose. core.ac.uk

The broad biological activity of the quinoxaline scaffold extends to antiparasitic applications. rsc.orgnih.gov Derivatives of quinoxaline have demonstrated activity against a variety of protozoan parasites, including those responsible for Chagas' disease (Trypanosoma cruzi), leishmaniasis (Leishmania species), and malaria (Plasmodium species). core.ac.uknih.gov

One study highlighted a quinoxaline derivative that exhibited potent activity against all major forms of Trypanosoma cruzi, with efficacy even greater than the standard drug, benznidazole, in certain in vitro assays. nih.gov Although the most studied compounds in this area are not always bromomethyl derivatives, the consistent antiparasitic activity of the quinoxaline core suggests that the synthesis and evaluation of bromomethyl-substituted quinoxalines could be a fruitful area for the discovery of new antiparasitic agents. core.ac.uknih.gov

Antifungal Research

Anticancer Activity Research